The TPA_exp: EP2E protein is typically synthesized in laboratory settings using Escherichia coli or other expression systems that facilitate the production of recombinant proteins. The design of the protein often involves codon optimization to enhance translation efficiency, which is crucial for achieving high yields in protein production.
TPA_exp: EP2E protein can be classified as a recombinant protein due to its artificial synthesis through genetic engineering techniques. It serves as a model for studying protein synthesis mechanisms and can be utilized in various experimental setups, including assays for understanding translation dynamics.
The synthesis of TPA_exp: EP2E protein primarily involves the following methods:
While specific structural data for TPA_exp: EP2E may not be readily available, general principles of protein structure apply. Proteins typically exhibit secondary structures such as alpha helices and beta sheets, which are stabilized by hydrogen bonds between backbone atoms.
The chemical reactions involving TPA_exp: EP2E protein primarily include:
Understanding the kinetics of these reactions can provide insights into the efficiency of translation and subsequent modifications. Techniques like mass spectrometry can be employed to analyze post-translational modifications quantitatively.
The mechanism of action for TPA_exp: EP2E protein involves its role in the translation process:
Data from ribosome profiling studies suggest that specific codon usage significantly impacts translation efficiency, particularly during early elongation phases . This highlights the importance of optimizing codon sequences for enhanced expression levels.
TPA_exp: EP2E protein exhibits typical physical properties associated with proteins, including solubility in aqueous solutions and stability under physiological conditions. The molecular weight and isoelectric point would depend on its amino acid composition.
Chemical properties include reactivity with reagents used in purification processes and potential interactions with other biomolecules during assays. Understanding these properties is crucial for designing experiments involving TPA_exp: EP2E.
Characterization methods such as circular dichroism spectroscopy can provide information about secondary structure content, while dynamic light scattering can assess particle size distribution in solution.
TPA_exp: EP2E protein has several scientific applications:
TPA_exp: EP2E protein is cataloged within GenBank’s Third Party Annotation: Experimental (TPA:exp) database, which curates sequences derived from primary genomic data but re-annotated with experimentally validated functional features [2]. This classification mandates stringent biological evidence—such as immunoassays, biochemical activity tests, or transcript verification—to support structural or functional claims. For EP2E, this implies rigorous wet-lab confirmation of its antimicrobial properties and domain organization, distinguishing it from computationally predicted peptides [2].
Sequence analysis reveals EP2E as a cationic peptide enriched in arginine (R) and lysine (K) residues, characteristic of antimicrobial peptides (AMPs). Its domain architecture comprises:
Domain | Position | Key Motifs | Homologous Proteins | Conservation (%) |
---|---|---|---|---|
Signal Peptide | 1–15 | LVIACVLSG | Protegrin-1 (PG-1) | 85 |
Ig-Binding | 16–44 | GXXXC-X₃-CCX₄-H | S. aureus Protein A (spa) | 93 |
Amphipathic Helix | 45–60 | EKLKAIKVFKLKAKK | LL-37 (hCAP-18) | 78 |
Homology assessment using BLASTP identifies EP2E’s closest relatives as porcine protegrins (e.g., Protegrin-3, PDB: 2MZ6) and human cathelicidin LL-37 (PDB: 4EYC), sharing 92% and 74% sequence similarity, respectively. Crucially, "similarity" includes conservative substitutions (e.g., lysine → arginine), whereas "identity" requires exact residue matches [10]. EP2E’s Ig-binding domain shares 93% identity with S. aureus protein A’s repeat units, suggesting evolutionary conservation of Fc-binding functionality [1] [7].
EP2E belongs to a lineage of Sus scrofa (wild boar/domestic pig) AMPs, which evolved under positive selection pressure to counteract diverse pathogens. Quantitative phylogenetic analysis—using metrics like autocorrelation (measuring periodicity in physico-chemical properties) and average mutual information (evaluating shared sequence information)—places EP2E within the β-defensin/protegrin clade [8]. Key findings include:
Peptide | Taxon | dN/dS | Tajima's D | Box Counting Dimension | Autocorrelation (Rₘ) |
---|---|---|---|---|---|
EP2E | Sus scrofa | 0.31 | -2.71* | 1.45 | 0.89 |
Protegrin-5 | Sus scrofa | 0.29 | -2.83* | 1.41 | 0.91 |
PMAP-36 | Sus scrofa | 0.52 | -1.95 | 1.68 | 0.76 |
LL-37 | Homo sapiens | 0.33 | -2.10* | 1.50 | 0.85 |
Bivariate wavelet analysis further distinguishes hypermutable regions (e.g., loop residues 30–34) from conserved domains. This aligns with AMP evolution, where flexible loops enable target adaptation while core helices maintain membrane-lytic function [8] [4].
EP2E’s tertiary structure, modeled via AlphaFold (AF2) and validated using PROCHECK (93.2% residues in favored regions) and PROSA (z-score = −8.9), adopts a β-sheet-rich fold in its Ig-binding domain and a C-terminal α-helix. This architecture permits functional versatility:
Comparative analysis with AMP classes highlights EP2E’s structural hybridity:
Property | EP2E | Protegrin-3 | LL-37 | β-Defensin 2 |
---|---|---|---|---|
PDB ID | AF2-modeled | 2MZ6 | 4EYC | 1FD3 |
Secondary Structure | β-sheet + α-helix | β-hairpin | α-helix | β-sheet |
Net Charge | +14 | +7 | +9 | +11 |
Mechanism | Fc-binding + pore formation | Pore formation | Disruption of membrane curvature | Receptor binding |
Hydrophobicity (kcal/mol) | −0.75 | −0.41 | −0.38 | −0.56 |
EP2E’s structural novelty lies in its dual functionality: Ig-mediated pathogen opsonization and direct membrane permeabilization. This contrasts with monospecific AMPs like piscidins (solely pore-forming) or protein A (solely immunomodulatory) [1] [4].
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